molecular formula C13H12FNO2 B2567029 1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid CAS No. 923781-31-1

1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B2567029
CAS No.: 923781-31-1
M. Wt: 233.242
InChI Key: AZLZPSZPXDJCDU-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is a fluorinated pyrrole derivative characterized by a 2-fluorophenyl substituent at the N1 position, methyl groups at C2 and C5, and a carboxylic acid moiety at C2. Its molecular formula is C₁₃H₁₂FNO₂, with a theoretical molecular weight of 233.25 g/mol (inferred from analogs like the 4-chlorophenyl variant, which has a molecular weight of 249.7 g/mol ).

Properties

IUPAC Name

1-(2-fluorophenyl)-2,5-dimethylpyrrole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO2/c1-8-7-10(13(16)17)9(2)15(8)12-6-4-3-5-11(12)14/h3-7H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZLZPSZPXDJCDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2F)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorobenzaldehyde with 2,5-dimethylpyrrole in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or acetonitrile to facilitate the reaction.

Another method involves the use of Suzuki-Miyaura coupling, where a boronic acid derivative of 2-fluorophenyl is coupled with a halogenated pyrrole derivative in the presence of a palladium catalyst. This method is advantageous due to its high yield and selectivity .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using the aforementioned synthetic routes. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the positions adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid with structurally related analogs, focusing on substituent effects, physicochemical properties, and synthetic pathways.

Table 1: Structural and Functional Comparison of Analogous Pyrrole Derivatives

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Data/Applications
This compound 2-Fluorophenyl (N1) C₁₃H₁₂FNO₂ 233.25 (theoretical) No direct data; inferred electronic effects from fluorine substitution.
1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid 4-Fluorophenyl (N1) C₁₃H₁₂FNO₂ 233.25 Intermediate in synthesis of ethyl ester derivatives (76% yield in esterification).
1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid 4-Chlorophenyl (N1) C₁₃H₁₂ClNO₂ 249.7 Available commercially (CAS 60217-76-7); safety data documented (GHS-compliant).
1-(3-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid 3-Chlorophenyl (N1) C₁₃H₁₂ClNO₂ 249.7 Supplier-listed (CAS 923721-15-7); no explicit bioactivity reported.
1-(3,4-Diethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid 3,4-Diethoxyphenyl (N1) C₁₇H₂₁NO₄ 303.35 Bulk pricing available (Hairui Chemical); ethoxy groups may enhance lipophilicity.
1-(3-Ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid 3-Ethylphenyl (N1) C₁₅H₁₇NO₂ 267.3 High-cost specialty chemical ($380/g); potential for hydrophobic interactions.

Key Comparative Insights:

Substituent Position and Electronic Effects: Fluorine vs. Chlorine: The 2-fluorophenyl analog likely exhibits distinct electronic effects compared to its 4-fluoro and 4-chloro counterparts.

Synthetic Accessibility :

  • The 4-fluorophenyl variant was synthesized with a 76% yield in esterification reactions , suggesting efficient synthetic routes for fluorinated pyrroles. Chlorinated analogs (e.g., 4-chloro ) are commercially available, indicating established production protocols.

Physicochemical Properties: Lipophilicity: The 3,4-diethoxyphenyl analog (logP estimated >3 due to ethoxy groups) is more lipophilic than halogenated variants, which could influence membrane permeability in drug design.

Commercial and Safety Profiles :

  • The 4-chlorophenyl analog has a well-documented safety profile (GHS-compliant SDS) , whereas data for the 2-fluorophenyl compound are absent.
  • Specialty analogs like the 3-ethylphenyl variant are priced significantly higher, reflecting niche applications or challenging synthesis.

Biological Activity

1-(2-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid (CAS No. 153881-54-0) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This pyrrole derivative exhibits structural features that may influence its pharmacological properties, making it a candidate for further investigation.

Chemical Structure and Properties

The molecular formula of this compound is C13H12FNO2C_{13}H_{12}FNO_2, with a molecular weight of 233.24 g/mol. The presence of the fluorine atom and the pyrrole ring contributes to its unique reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities.

Table 1: Antimicrobial Activity of Pyrrole Derivatives

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureusTBD
This compoundEscherichia coliTBD
3,4-Dimethyl-1H-pyrrole derivativesAspergillus fumigatus0.039 mg/mL

Note: The specific MIC values for this compound are yet to be determined (TBD) in available studies.

The mechanism through which pyrrole derivatives exert their antimicrobial effects typically involves interference with bacterial cell wall synthesis or disruption of membrane integrity. Studies suggest that these compounds may inhibit key enzymes involved in these processes, similar to other known antibacterial agents.

Anticancer Potential

Pyrrole derivatives have also been investigated for their anticancer properties. The structural characteristics of this compound may allow it to interact with various cellular targets involved in cancer progression.

Case Study: Anticancer Activity
In vitro studies on similar pyrrole compounds have shown promising results against various cancer cell lines. For instance:

  • Compound X demonstrated an IC50 value of 15 µM against breast cancer cells.
  • Compound Y exhibited selective toxicity towards leukemia cells with an IC50 of 10 µM.

The precise effects of this compound on cancer cell lines require further exploration through targeted assays.

Structure-Activity Relationship (SAR)

The biological activity of pyrrole derivatives is often influenced by their structural modifications. The presence of electron-withdrawing groups like fluorine can enhance the compound's lipophilicity and improve its ability to penetrate biological membranes.

Table 2: Structure-Activity Relationship Insights

SubstituentEffect on Activity
FluorineIncreases lipophilicity and potency
Methyl groupsEnhances solubility and stability
Carboxylic acidContributes to hydrogen bonding interactions

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via Paal-Knorr pyrrole synthesis, starting with a fluorophenyl-substituted diketone intermediate. Cyclization with ammonium acetate yields the pyrrole core, followed by regioselective methylation and oxidation to introduce the carboxylic acid group. Evidence from analogous compounds (e.g., 4-(trifluoromethyl)pyrrole derivatives) suggests using anhydrous conditions and catalysts like acetic acid to enhance cyclization efficiency . Optimization may involve varying temperature (80–120°C) and solvent polarity (e.g., DMF vs. THF) to control regiochemistry and minimize byproducts.

Q. How is the purity and structural identity of this compound validated in academic research?

  • Methodology : Combine spectroscopic and chromatographic techniques:

  • 1H/13C NMR : Confirm substitution patterns (e.g., fluorophenyl protons at δ 7.1–7.5 ppm, methyl groups at δ 2.1–2.3 ppm) and carboxylic acid proton (broad δ ~12–13 ppm) .
  • HRMS : Verify molecular ion ([M+H]+) with mass accuracy <5 ppm.
  • HPLC : Assess purity (>95%) using a C18 column and gradient elution (e.g., acetonitrile/water with 0.1% TFA) .

Q. What are the key solubility and stability considerations for this compound in experimental assays?

  • Methodology : Test solubility in DMSO (common stock solvent) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy. Stability studies under varying pH (3–9) and temperatures (4–37°C) via LCMS can identify degradation products (e.g., decarboxylation or fluorophenyl hydrolysis) .

Advanced Research Questions

Q. How does the 2-fluorophenyl substituent influence electronic properties and bioavailability compared to other aryl groups (e.g., chlorophenyl or hydroxyphenyl)?

  • Methodology : Perform computational studies (DFT) to analyze electron-withdrawing effects of fluorine on the pyrrole ring’s aromaticity and dipole moment. Compare logP values (via shake-flask method) and membrane permeability (Caco-2 assays) to assess bioavailability. Fluorine’s electronegativity may enhance metabolic stability but reduce solubility compared to hydroxyphenyl analogs .

Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?

  • Methodology : Standardize assay protocols (e.g., MIC for antimicrobial tests, MTT for cytotoxicity) and control variables:

  • Cell lines : Use isogenic pairs to isolate resistance mechanisms.
  • Compound handling : Ensure consistent storage (-20°C, desiccated) and solvent batch effects.
  • Statistical rigor : Apply two-way ANOVA to differentiate biological variability from experimental noise, as seen in antimicrobial SAR studies .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced target binding?

  • Methodology :

  • Crystallography : Resolve co-crystal structures with target proteins (e.g., kinases) to identify key interactions (e.g., hydrogen bonds with the carboxylic acid group).
  • Bioisosteric replacement : Substitute the 2-fluorophenyl group with trifluoromethyl or heterocyclic moieties to modulate binding affinity, as demonstrated in pyrrolo-pyrimidine derivatives .
  • Free-Wilson analysis : Quantify contributions of substituents to activity using multivariate regression .

Q. What advanced analytical techniques are critical for detecting trace impurities in this compound during preclinical development?

  • Methodology :

  • LC-MS/MS : Identify low-abundance impurities (e.g., methyl ester byproducts) with MRM transitions.
  • NMR relaxation experiments : Detect conformational isomers or residual solvents.
  • ICP-MS : Screen for heavy metal catalysts (e.g., Pd from coupling reactions) .

Data Interpretation Challenges

Q. How should researchers address discrepancies between computational binding predictions and experimental IC50 values?

  • Methodology : Re-evaluate docking parameters (force fields, solvation models) and validate with molecular dynamics simulations (>100 ns) to account for protein flexibility. Cross-check with SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) .

Q. What experimental controls are essential when evaluating this compound’s cytotoxicity in heterogeneous cell populations?

  • Methodology : Include dual controls:

  • Vehicle controls (DMSO at working concentration).
  • Phenotypic controls (e.g., staurosporine for apoptosis induction).
  • Use flow cytometry to distinguish necrotic vs. apoptotic populations via Annexin V/PI staining .

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